DL-Cysteine hydrochloride monohydrate

概要

説明

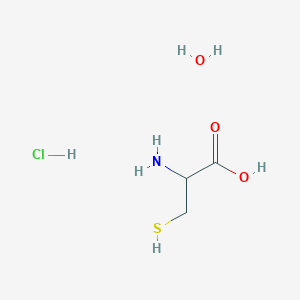

DL-Cysteine hydrochloride monohydrate (CAS: 116797-51-4; alternative CAS: 96998-61-7) is a racemic mixture of D- and L-cysteine, chemically modified with hydrochloric acid and a water molecule. Its molecular formula is C₃H₇NO₂S·HCl·H₂O, with a molecular weight of 175.63 g/mol. The compound exists as a colorless or white crystalline powder with a distinct odor. It is highly soluble in water and meets purity standards of 98.0–102.0% when dried.

It is classified as a skin and eye irritant, requiring careful handling.

準備方法

Racemization of L-Cysteine from Natural Sources

L-Cysteine, predominantly extracted from hydrolyzed keratin in hair and wool, serves as a starting material for DL-cysteine hydrochloride monohydrate. However, natural extraction is limited by supply instability, necessitating racemization to produce the DL-form. Two primary racemization methods are employed:

Acid-Catalyzed Racemization

This method involves converting L-cysteine to cystine (its oxidized dimer) by heating in concentrated mineral acids, such as hydrochloric acid. Prolonged boiling at elevated temperatures (e.g., 100–120°C) induces racemization, yielding DL-cystine, which is subsequently reduced back to DL-cysteine using agents like tin(II) chloride or sodium borohydride . For instance, Salkowski’s method involves boiling cystine in 6M HCl for 24 hours, achieving complete racemization .

Acetylation-Mediated Racemization

A more controlled approach utilizes acetic anhydride to acetylate cysteine, forming N-acetyl-DL-cysteine. This intermediate is hydrolyzed under acidic or basic conditions to yield DL-cysteine. Greenstein et al. demonstrated that excess acetic anhydride facilitates racemization at milder temperatures (50–60°C), reducing degradation risks .

Chemical Synthesis of DL-Cysteine

Chemical synthesis bypasses reliance on natural materials. Three well-established routes are highlighted below:

From Serine

Rambacher’s method involves reacting DL-serine with thiourea in the presence of phosphorus pentasulfide, yielding DL-cysteine via a thiazolidine intermediate. This reaction proceeds at 80–100°C in anhydrous ethanol, with a reported yield of 68–72% .

Thiazoline Hydrolysis

Hydrolysis of 2-aminothiazoline-4-carboxylic acid derivatives under acidic conditions (e.g., 6M HCl at 110°C) produces DL-cysteine. This method, described in Annalen der Chemie, achieves up to 85% purity but requires careful pH control to prevent oxidation .

β-Chloroalanine Route

E.M. Fry’s approach reacts β-chloroalanine with sodium hydrosulfide in aqueous ammonia, forming DL-cysteine at 40–50°C. This method is favored for its simplicity and scalability, with yields exceeding 90% in optimized conditions .

Conversion to Hydrochloride Monohydrate

DL-Cysteine is converted to its hydrochloride monohydrate form to enhance stability and solubility. The process involves:

Dissolution in Hydrochloric Acid

DL-Cysteine is dissolved in aqueous HCl (≤1M) at 35–40°C. Excess HCl is avoided to prevent over-acidification, which could degrade the product. The solution is concentrated under vacuum (50–60°C) until crystals begin to form .

Crystallization and Washing

The concentrated solution is cooled to 10–15°C, prompting crystallization of this compound. Crystals are washed with a 1:1:0.2 (v/v) ethanol-diethyl ether-HCl mixture to remove impurities, followed by drying at 40°C under reduced pressure .

Fractional Crystallization for Optical Resolution

While DL-cysteine hydrochloride is optically inactive, its resolution into D- and L-forms is critical for pharmaceutical applications. The patent EP0090866A1 details a fractional crystallization method:

Supersaturation and Seeding

A saturated aqueous solution of DL-cysteine hydrochloride is prepared at 35–40°C and cooled to 30–31°C. Seed crystals of either D- or L-cysteine hydrochloride (0.5–30% w/w) are added to induce preferential crystallization. For example, seeding with 1.0g of D-cysteine hydrochloride monohydrate (100–120 mesh) yields 16.0g of product with 98% optical purity .

Solubility Considerations

The solubility differential between DL-cysteine hydrochloride (curve①) and its enantiomers (curve②) drives resolution (Figure 1 in EP0090866A1). At 30°C, DL-cysteine hydrochloride exhibits a solubility of 77.5g/100g H₂O, whereas the D- and L-forms dissolve at 12.8g/100g H₂O .

Reuse of Mother Liquor

The residual solution after crystallization is replenished with fresh DL-cysteine hydrochloride and reused, enhancing process efficiency. This cyclic approach reduces raw material costs by 30–40% .

Industrial-Scale Production Parameters

Optimizing industrial production requires stringent control over several factors:

Temperature and Concentration

| Parameter | Optimal Range | Effect on Yield/Purity |

|---|---|---|

| Dissolution Temp. | 35–40°C | Prevents oxidation |

| Crystallization Temp. | 10–15°C | Maximizes crystal growth rate |

| HCl Concentration | 0.8–1.0M | Balances solubility and stability |

Seed Crystal Characteristics

-

Particle Size : 100–250 µm (60–120 mesh) ensures uniform nucleation.

-

Optical Purity : ≥99% seeds minimize racemic contamination.

Physical and Chemical Properties

Key properties of this compound are summarized below:

化学反応の分析

Types of Reactions: DL-Cysteine hydrochloride monohydrate undergoes various chemical reactions, including:

Oxidation: Cysteine can be oxidized to form cystine, a dimeric amino acid linked by a disulfide bond.

Reduction: Cystine can be reduced back to cysteine.

Substitution: The thiol group in cysteine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or atmospheric oxygen can oxidize cysteine to cystine.

Reduction: Reducing agents like dithiothreitol (DTT) or β-mercaptoethanol are used to reduce cystine to cysteine.

Substitution: Alkyl halides can react with the thiol group in cysteine under basic conditions to form thioethers.

Major Products:

Oxidation: Cystine.

Reduction: Cysteine.

Substitution: Thioethers and other sulfur-containing compounds

科学的研究の応用

Biochemical Properties and Synthesis

DL-Cysteine is a racemic mixture of the two optical isomers, D-cysteine and L-cysteine. The hydrochloride form is more soluble in water, making it easier to use in various applications. It can be synthesized through several methods, including chemical synthesis from serine or hydrolysis of thiazoline derivatives. The optical resolution of DL-cysteine can yield L- or D-cysteine hydrochloride, which are utilized for specific therapeutic purposes .

Pharmaceutical Applications

2.1 Antioxidant Properties

DL-Cysteine hydrochloride is known for its antioxidant properties, primarily due to its role in glutathione synthesis. Glutathione is a critical antioxidant that protects cells from oxidative stress. Studies have shown that supplementation with cysteine can enhance glutathione levels in various tissues, thus providing protective effects against oxidative damage .

2.2 Mucolytic Agent

As a mucolytic agent, DL-cysteine hydrochloride is used to break down mucus in conditions such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. It helps in reducing the viscosity of mucus, facilitating easier expulsion from the respiratory tract .

2.3 Neuroprotective Effects

Research indicates that D-cysteine may have neuroprotective effects, particularly in neurodegenerative diseases like Alzheimer's and Parkinson's disease. It is believed to modulate neurotransmitter systems and reduce neuroinflammation .

Nutritional Applications

3.1 Dietary Supplementation

DL-Cysteine hydrochloride is often included in dietary supplements aimed at enhancing immune function and overall health. Its role in promoting glutathione synthesis makes it valuable for detoxification processes and improving antioxidant defenses .

3.2 Clinical Nutrition

Clinical studies have demonstrated the efficacy of cysteine supplementation in treating malnutrition and improving recovery outcomes in patients with severe conditions such as burns or infections. For instance, it has been shown to restore glutathione levels during nutritional therapy for children suffering from severe malnutrition .

Cosmetic Applications

DL-Cysteine hydrochloride is utilized in cosmetic formulations due to its hair-strengthening properties. It promotes the synthesis of keratin, which is essential for hair structure and strength. Additionally, it has been reported to reduce hair loss and improve overall hair health .

Safety and Regulatory Status

This compound has been evaluated for safety by various regulatory bodies, including the European Food Safety Authority (EFSA). It is regarded as safe for use in food products as a flavoring agent and in dietary supplements when used within recommended limits .

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| PMC6017824 | Nutritional therapy | Increased glutathione levels in malnourished children |

| EFSA Journal | Food safety | Confirmed safety for use as a flavoring agent |

| PMC7448054 | Cosmetic formulation | Improved hair strength and reduced loss |

作用機序

DL-Cysteine hydrochloride monohydrate exerts its effects primarily through its thiol group, which participates in redox reactions. The thiol group can donate electrons, acting as an antioxidant. In biological systems, cysteine is a precursor to glutathione, a critical antioxidant that protects cells from oxidative stress. Cysteine also regulates levels of hydrogen sulfide, a signaling molecule with neuroprotective properties .

類似化合物との比較

DL-Cysteine Hydrochloride Monohydrate vs. L-Cysteine Hydrochloride Monohydrate

Key Differences :

- Chirality: The L-form is biologically active and preferred in pharmaceuticals (e.g., drug synthesis), while the DL-form is cost-effective for non-chiral applications.

- Purity Standards: L-Cysteine HCl monohydrate often meets stricter pharmaceutical-grade standards (e.g., GMP, USP), whereas DL-form purity is tailored to industrial needs.

This compound vs. D-Cysteine Hydrochloride Monohydrate

Key Insight : The D-form is seldom used due to its lack of compatibility with most biological systems.

Monohydrate vs. Anhydrous Forms

Practical Considerations: The monohydrate form is preferred for long-term storage due to reduced hygroscopicity.

Comparison with Other Amino Acid Hydrochlorides

Functional Contrast : Unlike cysteine derivatives, these lack a thiol (-SH) group, limiting their role in redox reactions.

Research Findings and Analytical Methods

- Analytical Quantification: A validated HPLC method separates and quantifies cysteine hydrochloride monohydrate in pharmaceuticals, achieving >99% accuracy.

- Industrial Use: DL-Cysteine HCl monohydrate is a cost-effective alternative in bacterial culture media, supporting microbial growth without chiral specificity.

生物活性

DL-Cysteine hydrochloride monohydrate is a soluble salt derived from the amino acid cysteine, which plays a vital role in various biological processes. This article explores its biological activity, focusing on its metabolic functions, therapeutic applications, and safety profile, supported by data tables and relevant research findings.

Chemical Characteristics

This compound (C3H7ClN0S·H2O) is characterized by its reactive thiol group (-SH), which is crucial for its biological functions. It is produced through fermentation processes using genetically modified strains of Escherichia coli and is recognized for its high purity levels (≥ 98.5%) in commercial formulations .

Metabolic Functions

Cysteine is classified as a non-essential amino acid but becomes essential under certain physiological conditions, such as in infants or individuals with specific metabolic disorders. Its primary roles include:

- Antioxidant Activity : Cysteine is a precursor to glutathione, a major antioxidant in the body, which helps in detoxification and protection against oxidative stress.

- Protein Synthesis : It contributes to the formation of disulfide bonds in proteins, which are critical for maintaining protein structure.

- Heavy Metal Detoxification : The thiol group has a high affinity for heavy metals, facilitating their excretion from the body .

Therapeutic Applications

Recent studies have highlighted various therapeutic benefits associated with this compound:

- Nutritional Therapy : It has been used in treating malnutrition and enhancing recovery in patients with severe conditions such as Ictus (stroke) and chronic inflammation .

- Skin Health : Research indicates its potential in improving skin conditions and reducing scarring after surgical procedures like photoreactive keratectomy .

- Respiratory Health : As a mucolytic agent, it aids in breaking down mucus and is beneficial in managing respiratory diseases .

Table 1: Summary of Therapeutic Effects of this compound

Case Studies

A review of clinical trials involving this compound reveals significant findings:

- Malnutrition in Children : A study indicated that cysteine supplementation restored glutathione synthesis during nutritional rehabilitation in malnourished children.

- Cardiovascular Health : Trials showed that cysteine could potentially reduce the risk of cardiovascular accidents by improving metabolic profiles in stroke patients .

- Oxidative Stress Management : In elderly populations, cysteine supplementation was associated with reduced oxidative stress markers and improved overall health outcomes .

Safety Profile

The safety assessment of this compound indicates that it is generally well-tolerated. However, some studies have reported mild irritations upon direct contact with skin or eyes but noted that it does not act as a skin sensitizer . The no observed effect level (NOEL) has been established at 100 mg/kg body weight per day, indicating a favorable safety margin for dietary consumption .

Table 2: Safety Assessment Summary

Q & A

Basic Research Questions

Q. How can researchers verify the purity of DL-cysteine hydrochloride monohydrate in experimental settings?

To assess purity, follow pharmacopeial-grade protocols:

- Solubility testing : Dissolve 1.0 g in 20 mL water; the solution should be colorless and nearly transparent .

- Quantitative analysis : Use titration or HPLC to confirm purity within 98.0–102.0% .

- Impurity profiling : Test for sulfates (≤0.029%), heavy metals (≤20 ppm), iron (≤3 ppm), and sulfur (≤1 ppm) via ICP-MS or colorimetric assays .

Q. What are the key physicochemical properties to consider when designing solubility studies for this compound?

- Hygroscopicity : The monohydrate form is highly hygroscopic; store in airtight, light-protected containers to prevent degradation .

- Aqueous solubility : Freely soluble in water (≥50 mg/mL), with solutions exhibiting acidity (pH ~1.5–2.5) due to the hydrochloride moiety .

- Thermal stability : Dehydration occurs above 100°C; use thermogravimetric analysis (TGA) to monitor water content .

Q. How can researchers distinguish this compound from its anhydrous or enantiomeric forms?

- Molecular weight verification : Monohydrate (175.63 g/mol) vs. anhydrous (157.62 g/mol) via mass spectrometry .

- Chiral chromatography : Use HPLC with a chiral stationary phase (e.g., cyclodextrin columns) to differentiate D/L enantiomers .

- Karl Fischer titration : Quantify water content (~10.2% for monohydrate) to confirm hydration status .

Advanced Research Questions

Q. How should researchers address contradictions in reported spectroscopic data (e.g., NMR, IR) for this compound?

- Cross-validation : Compare data with authenticated reference standards (e.g., NIST or pharmacopeial materials) .

- Sample preparation : Ensure consistent drying (e.g., 24h under vacuum) to eliminate variability from residual solvents or moisture .

- Multi-technique analysis : Combine UV-Vis (λmax ~220 nm for thiol group), FTIR (S-H stretch ~2550 cm⁻¹), and ¹H-NMR (δ 3.0–4.0 ppm for CH₂ groups) to resolve ambiguities .

Q. What methodological approaches optimize the synthesis of this compound for high-yield applications?

- Reaction optimization : Use acetic anhydride and methylene chloride for N-acetylation/dehydrochlorination, monitoring pH (4.5–5.5) to prevent racemization .

- Crystallization control : Slow cooling in ethanol/water mixtures (3:1 v/v) yields high-purity crystals; characterize via XRD to confirm monohydrate structure .

- Yield enhancement : Add antioxidants (e.g., ascorbic acid) during synthesis to minimize thiol oxidation to cystine .

Q. How can researchers resolve discrepancies in CAS numbers or molecular formulas across literature sources?

- Hydration state clarification : Confirm whether the compound is monohydrate (CAS 116797-51-4) or anhydrous (CAS 10318-18-0) using TGA .

- Database cross-referencing : Cross-check CAS entries with SciFinder or PubChem, noting that some suppliers conflate monohydrate/anhydrous forms .

- Structural validation : Use single-crystal X-ray diffraction to resolve ambiguities in molecular formula (e.g., C₃H₈ClNO₂S vs. C₃H₇NO₂S·HCl·H₂O) .

Q. What strategies ensure batch-to-batch consistency in this compound for long-term studies?

- Stability protocols : Store at 2–8°C with desiccants; monitor degradation via HPLC (e.g., cystine formation) monthly .

- Quality control (QC) : Implement ISO/GMP standards, including residual solvent analysis (e.g., methylene chloride ≤0.1%) and microbial testing .

- Interlaboratory calibration : Share reference samples with collaborating labs to standardize analytical methods (e.g., titrimetric vs. chromatographic purity assays) .

Q. Methodological Challenges in Data Interpretation

Q. How should researchers handle conflicting bioactivity data in cellular vs. in vivo models using this compound?

- Dosage adjustments : Account for differences in bioavailability; in vivo models may require higher doses due to metabolic clearance .

- Redox environment control : Use thiol-specific probes (e.g., DTNB) to monitor intracellular glutathione levels, which can alter cysteine’s antioxidant effects .

- Species-specific metabolism : Test metabolites (e.g., cystine) in plasma via LC-MS to identify interspecies variability .

Q. What advanced techniques validate the stereochemical integrity of this compound in enantioselective studies?

- Polarimetry : Measure optical rotation (expected near 0° for racemic DL-form) .

- Chiral derivatization : Use Marfey’s reagent (FDAA) to separate D/L enantiomers via reversed-phase HPLC .

- X-ray crystallography : Resolve absolute configuration in crystal lattices to confirm racemic composition .

Q. Contradiction Analysis in Literature

Q. Why do some sources report a molecular weight of g/mol, while others cite g/mol?

This discrepancy arises from hydration state:

- Anhydrous form : C₃H₇NO₂S·HCl (157.62 g/mol) .

- Monohydrate : C₃H₇NO₂S·HCl·H₂O (175.63 g/mol) .

Researchers must verify hydration via TGA or Karl Fischer titration to avoid miscalculations in molarity-based experiments .

Q. How can conflicting CAS numbers (e.g., 116797-51-4 vs. 96998-61-7) be reconciled?

特性

IUPAC Name |

2-amino-3-sulfanylpropanoic acid;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S.ClH.H2O/c4-2(1-7)3(5)6;;/h2,7H,1,4H2,(H,5,6);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJRTFXNRTXDIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10318-18-0, 96998-61-7, 116797-51-4 | |

| Record name | DL-cysteine hydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-Cysteine hydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-Cysteine Hydrochloride Monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。